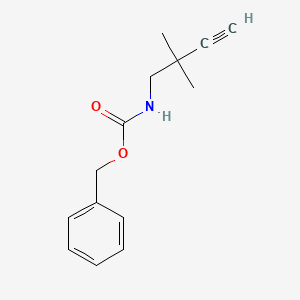

Benzyl 2,2-dimethylbut-3-ynylcarbamate

Description

Benzyl 2,2-dimethylbut-3-ynylcarbamate is a carbamate derivative characterized by a benzyl group linked to a carbamate functional group (-O-CO-NH-) and a branched alkyne substituent (2,2-dimethylbut-3-ynyl). Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer industries due to their stability and versatile reactivity. While specific data on this compound is absent in the provided evidence, structural analogs suggest that the dimethylbutynyl group may enhance steric hindrance, influencing its chemical reactivity and biological activity. The benzyl moiety, common in fragrances and bioactive molecules, likely contributes to its lipophilicity and interaction with biological targets .

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

benzyl N-(2,2-dimethylbut-3-ynyl)carbamate |

InChI |

InChI=1S/C14H17NO2/c1-4-14(2,3)11-15-13(16)17-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3,(H,15,16) |

InChI Key |

DPDKDNHPUAVLFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2,2-dimethylbut-3-ynylcarbamate can be synthesized through a multi-step process. One common synthetic route involves the reaction of 2,2-dimethylbut-3-ynoic acid with benzyl alcohol in the presence of a dehydrating agent to form benzyl 2,2-dimethylbut-3-ynoate . This intermediate can then be reacted with an appropriate amine to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2-dimethylbut-3-ynylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl 2,2-dimethylbut-3-ynoic acid, while reduction may produce benzyl 2,2-dimethylbut-3-ynylamine.

Scientific Research Applications

Benzyl 2,2-dimethylbut-3-ynylcarbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 2,2-dimethylbut-3-ynylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzyl and 2,2-dimethylbut-3-ynyl moieties may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Benzyl 2,2-Dimethylbut-3-ynylcarbamate : Contains a carbamate group and a terminal alkyne with dimethyl branching.

- Benzyl Phenyl Acetate (C₁₅H₁₄O₂) : An ester derivative with a benzyl group and phenyl acetate backbone .

- Benzyl Alcohol (C₇H₈O) : A simple aromatic alcohol with a hydroxyl group .

- Benzathine Benzylpenicillin : A penicillin salt featuring a β-lactam ring and dibenzylethylenediamine complex .

Physical Properties Comparison

*Estimated based on structural analogs.

Reactivity and Stability

- Carbamates vs. Esters : Carbamates (e.g., target compound) exhibit greater hydrolytic stability than esters (e.g., benzyl phenyl acetate) due to resonance stabilization of the carbamate group .

- Alkyne vs. Aromatic Systems : The dimethylbutynyl group may confer unique reactivity in click chemistry or cycloaddition reactions, contrasting with the inert aromatic systems in benzyl alcohol or benzylpenicillin .

Research Findings and Analytical Methods

- Synthesis : While Suzuki-Miyaura coupling () is used for biphenyls, carbamates are typically synthesized via reaction of chloroformates with amines.

- Characterization : Techniques like NMR, IR, and GC (as described for benzylbiphenyls and benzyl phenyl acetate) are standard for confirming structure and purity .

- Toxicity Screening : Methods assessing arsenic, lead, and heavy metal content (e.g., in benzyl phenyl acetate) are critical for pharmaceutical-grade compounds .

Biological Activity

Benzyl 2,2-dimethylbut-3-ynylcarbamate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and therapeutic interventions. This article synthesizes available data on the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. However, detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various biological targets. The following table summarizes key findings from relevant studies:

In Vivo Studies

Limited in vivo studies have been conducted to assess the pharmacokinetics and overall efficacy of this compound. However, early animal models indicate promising results in reducing inflammation and tumor growth.

Case Studies

- Antiviral Activity : A study focused on the inhibition of SARS-CoV protease revealed that compounds similar to this compound showed potent antiviral effects, suggesting its potential use in treating viral infections.

- Cancer Research : Investigations into indoleamine 2,3-dioxygenase inhibitors have highlighted the role of carbamate derivatives in modulating immune responses against tumors, indicating a pathway for therapeutic development.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2,2-dimethylbut-3-ynylcarbamate in laboratory settings?

The compound can be synthesized via nucleophilic substitution between benzyl carbamate and 3-bromo-2,2-dimethylbut-1-yne in the presence of a base (e.g., K₂CO₃), using acetonitrile as a solvent at room temperature. Proper inert atmosphere (N₂/Ar) and moisture control are critical to prevent side reactions such as alkyne dimerization. Reaction progress should be monitored via TLC or HPLC .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coat) and ensure ventilation to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid ignition sources due to potential flammability of alkyne intermediates. Store in sealed containers under dry, inert conditions .

Q. How can structural characterization be performed for this compound?

Use a combination of FTIR (to confirm carbamate C=O and N-H stretches), ¹H/¹³C NMR (to verify alkyne protons and dimethyl branching), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference with computed spectral data from PubChem or crystallographic databases .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the proposed geometry of derivatives?

Density functional theory (DFT) calculations and natural bond orbital (NBO) analysis can validate experimental X-ray crystallography data. For example, studies on cobalt carbamate complexes used AIMAll software to confirm non-covalent interactions (e.g., hydrogen bonds stabilizing S-S bridges) and bond critical points, resolving discrepancies between predicted and observed geometries .

Q. What strategies optimize reaction yields in large-scale synthesis?

Use a continuous flow reactor to enhance heat/mass transfer and minimize side reactions. Kinetic modeling (e.g., Michaelis-Menten for enzyme-catalyzed analogs) can identify rate-limiting steps. For example, studies on benzyl acetate synthesis applied uniform experimental design and data mining to optimize catalyst loading (e.g., H₂SO₄/cerium phosphate) and molar ratios .

Q. How do steric effects from the 2,2-dimethyl group influence reactivity?

The bulky dimethyl substituent restricts rotational freedom, favoring specific stereochemical outcomes in nucleophilic additions. Competitive experiments with analogs (e.g., unsubstituted but-3-ynylcarbamates) can quantify steric hindrance via Hammett plots or kinetic isotope effects .

Q. What analytical techniques detect degradation products under varying pH conditions?

Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., benzyl alcohol or 2,2-dimethylbut-3-ynylamine). pH-rate profiles can elucidate degradation pathways, while Arrhenius modeling predicts shelf-life .

Methodological Considerations

Q. How to design experiments assessing biological activity without FDA-approved drug status?

Conduct in vitro assays (e.g., enzyme inhibition or receptor binding) using purified targets (e.g., kinases or proteases). For cytotoxicity screening, use cell lines (e.g., HEK293 or HepG2) with MTT assays. Adhere to ethical guidelines prohibiting human/animal administration .

Q. What statistical approaches validate reproducibility in synthetic batches?

Apply ANOVA to compare yields/purity across replicates. Design-of-experiments (DoE) tools (e.g., factorial design) can isolate critical variables (e.g., temperature, solvent polarity). For example, cerium phosphate-catalyzed reactions used data mining to correlate catalyst loading with conversion rates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

Re-examine solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR) and conformational flexibility. For IR, compare computed gas-phase spectra with experimental solid-state data. Collaborative tools like the NMRshiftDB can cross-validate assignments .

Q. Why might catalytic oxidation studies on benzyl alcohol analogs fail to translate to this compound?

The electron-withdrawing carbamate group reduces alcohol reactivity compared to benzyl alcohol. Modify catalysts (e.g., Fe(NO₃)₃ for HNO₂ generation) or use radical initiators to enhance oxidation efficiency. Kinetic studies (e.g., Eyring analysis) can compare activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.